Cyclohexane, [(1,1-dimethylethoxy)methyl]-
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Overview
Description
Cyclohexane, [(1,1-dimethylethoxy)methyl]- is an organic compound with the molecular formula C10H20O and a molecular weight of 156.27 g/mol It is a derivative of cyclohexane, where a [(1,1-dimethylethoxy)methyl] group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, [(1,1-dimethylethoxy)methyl]- typically involves the reaction of cyclohexane with a suitable alkylating agent under controlled conditions. One common method involves the use of [(1,1-dimethylethoxy)methyl] chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of Cyclohexane, [(1,1-dimethylethoxy)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, [(1,1-dimethylethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Azides or nitriles.
Scientific Research Applications
Cyclohexane, [(1,1-dimethylethoxy)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of Cyclohexane, [(1,1-dimethylethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,1-dimethyl-: A similar compound with two methyl groups attached to the cyclohexane ring.
Cyclohexane, 1,1-dimethoxy-: Another related compound with two methoxy groups attached to the cyclohexane ring.
Uniqueness
Cyclohexane, [(1,1-dimethylethoxy)methyl]- is unique due to the presence of the [(1,1-dimethylethoxy)methyl] group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where its particular reactivity and properties are required .
Properties
CAS No. |
143741-86-0 |
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Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxymethylcyclohexane |
InChI |
InChI=1S/C11H22O/c1-11(2,3)12-9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 |
InChI Key |
GIRQTQKRVLEFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1CCCCC1 |
Origin of Product |
United States |
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